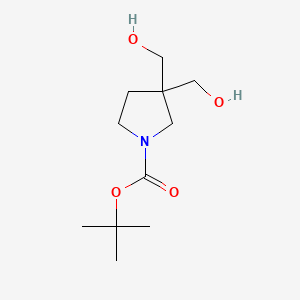
1-(6-Bromopyridin-3-yl)propan-1-one
Overview
Description
1-(6-Bromopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-pyridinylpropan-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The carbonyl group in the propan-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 1-(6-Bromopyridin-3-yl)propan-1-ol.
Oxidation: 1-(6-Bromopyridin-3-yl)propanoic acid.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated pyridine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways involved in inflammation, neurotransmission, and cellular signaling.
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)propan-1-one can be compared with other brominated pyridine derivatives, such as:
1-(3-Bromopyridin-2-yl)propan-1-one: Similar structure but with the bromine atom at the 3rd position.
1-(6-Bromopyridin-2-yl)propan-1-one: Bromine atom at the 2nd position.
1-(6-Bromopyridin-4-yl)propan-1-one: Bromine atom at the 4th position.
Uniqueness: The position of the bromine atom in this compound influences its chemical reactivity and biological activity. The 6th position bromination provides unique steric and electronic properties, making it distinct from other isomers.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLRVLXKVIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
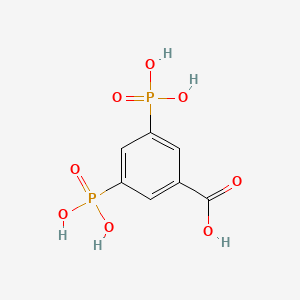
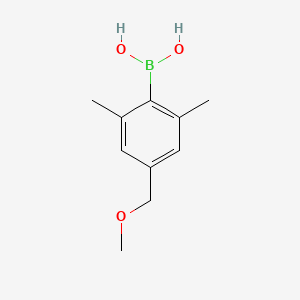
![N-(4-acetylphenyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxamide](/img/structure/B3220200.png)
![3a-(Difluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B3220205.png)
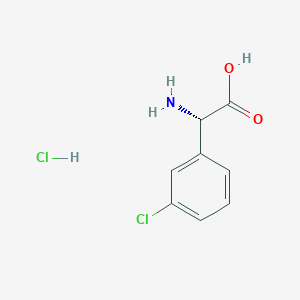
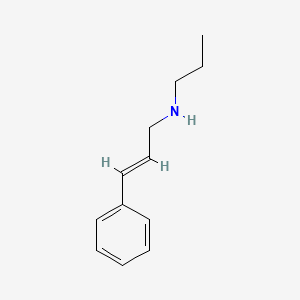
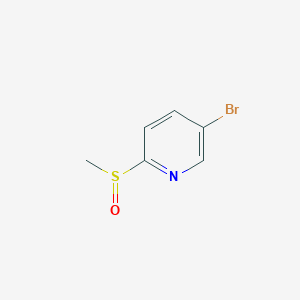
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride](/img/structure/B3220245.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B3220247.png)
![1H-Pyrazolo[3,4-b]pyridine, 4-azido-](/img/structure/B3220251.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B3220258.png)
![[4-(Aminomethyl)-3-methoxyphenyl]methanamine](/img/structure/B3220266.png)
![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol](/img/structure/B3220278.png)
